molecular formula C11H11FN2S B13313113 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13313113
M. Wt: 222.28 g/mol
InChI Key: AVPQIXNKBWGGCG-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound that features a fluorine atom, a thiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Aniline: The final step involves coupling the thiazole derivative with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
  • 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]phenylamine
  • 3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridine

Uniqueness

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its specific combination of a fluorine atom, thiazole ring, and aniline moiety. This combination imparts distinct physicochemical properties, such as enhanced stability and specific biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H11FN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3

InChI Key

AVPQIXNKBWGGCG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC(=CC=C2)F

Origin of Product

United States

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